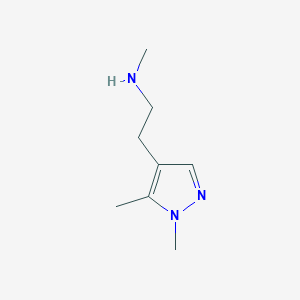

2-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-methylethan-1-amine

Description

2-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-methylethan-1-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 1 and 5, and an ethylamine chain at position 4.

Properties

Molecular Formula |

C8H15N3 |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

2-(1,5-dimethylpyrazol-4-yl)-N-methylethanamine |

InChI |

InChI=1S/C8H15N3/c1-7-8(4-5-9-2)6-10-11(7)3/h6,9H,4-5H2,1-3H3 |

InChI Key |

DHLABWJRRFSOCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C)CCNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-methylethan-1-amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with an appropriate alkylating agent. One common method involves the use of 1,5-dimethyl-1H-pyrazol-4-ylboronic acid as a starting material. This compound can be synthesized by reacting 1,5-dimethyl-1H-pyrazole with boronic acid in the presence of a palladium catalyst and a base such as potassium phosphate in a solvent like 1,4-dioxane at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products Formed

Oxidation: N-oxides of the pyrazole ring.

Reduction: Amine derivatives with reduced nitrogen functionalities.

Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

2-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-methylethan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination compounds.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, including kinases and G-protein coupled receptors, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

1,5-Dimethyl-1H-pyrazol-4-ylboronic acid: A precursor in the synthesis of the target compound.

1,5-Dimethyl-1H-pyrazole-4-boronic acid, pinacol ester: Another related compound used in similar synthetic applications.

Uniqueness

2-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-methylethan-1-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of an ethylamine chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

2-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethan-1-amine, with CAS Number 1427413-41-9, is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological potential, with many derivatives being used in clinical settings. This article explores the biological activity of this specific compound, synthesizing findings from various studies and reviews.

The molecular formula of this compound is , with a molecular weight of 153.22 g/mol. The structural characteristics of this compound contribute to its biological activity, particularly its interaction with various biological targets.

| Property | Value |

|---|---|

| CAS Number | 1427413-41-9 |

| Molecular Formula | C₈H₁₅N₃ |

| Molecular Weight | 153.22 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity Overview

Research indicates that pyrazole compounds exhibit a broad spectrum of biological activities including anti-inflammatory, analgesic, and antimicrobial effects. The specific activities of this compound have not been extensively documented in isolation; however, insights can be drawn from studies on related pyrazole derivatives.

Analgesic and Anti-inflammatory Properties

Pyrazole derivatives are known for their analgesic properties. For instance, celecoxib, a well-known pyrazole derivative, is a selective COX-2 inhibitor used for pain relief and inflammation reduction. The mechanism of action typically involves the inhibition of cyclooxygenase enzymes, leading to decreased production of pro-inflammatory prostaglandins .

Antimicrobial Activity

The antimicrobial potential of pyrazole compounds has been documented in various studies. A review highlighted that modifications in the pyrazole structure can enhance antibacterial and antifungal activities . Although specific data on this compound is limited, the general trend suggests that similar compounds may exhibit significant antimicrobial effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

- Analgesic Activity : In a study evaluating various pyrazole derivatives for analgesic effects using the acetic acid-induced writhing test in mice, certain compounds demonstrated significant pain-relieving properties comparable to standard analgesics .

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of different pyrazole derivatives against common pathogens. The results indicated that modifications in the pyrazole structure could lead to enhanced activity against Gram-positive and Gram-negative bacteria .

- Inhibition Studies : Research focusing on TRPV1 antagonists identified certain pyrazole derivatives as effective inhibitors with potential applications in pain management . This indicates that this compound might also interact with similar pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.